Fmoc-Lys(Mtt)-OH
Overview
Description
Fmoc-Lys(Mtt)-OH, also known as N-α-Fmoc-N-ε-4-methyltrityl-L-lysine, is a derivative used in the synthesis of branched peptides and peptides modified at the lysine side-chain . It is also used for the construction of templates and multifunctionalized resins for combinatorial synthesis .
Synthesis Analysis
The synthesis of Fmoc-Lys(Mtt)-OH involves two steps from lysine, with an overall yield of 42% . The side-chain Mtt group can be selectively removed with 1% TFA in DCM .
Molecular Structure Analysis
The molecular formula of Fmoc-Lys(Mtt)-OH is C41H40N2O4 . Its molecular weight is 624.8 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-methylphenyl-diphenylmethyl]amino]hexanoic acid .
Chemical Reactions Analysis
The N epsilon-Mtt function can be quantitatively removed upon treatment with 1% TFA in dichloromethane or with a 1:2:7 mixture of acetic acid/trifluoro .
Physical And Chemical Properties Analysis
Fmoc-Lys(Mtt)-OH is a powder form compound . It has a melting point of 140-150 °C . It is used in Fmoc solid-phase peptide synthesis .
Scientific Research Applications
Synthesis of Branched and Cyclic Peptides : Fmoc-Lys(Mtt)-OH is a useful building block for the preparation of branched and cyclic peptides, as well as for the modification of peptides with dye labels, biotin, and various functional groups. This is made possible due to its extremely acid-labile nature which allows for effective cleavage and synthesis processes (Tong & Hong, 2001).
Solid-Phase Peptide Synthesis (SPPS) : It is used in solid-phase peptide synthesis, enabling the construction of complex peptide structures. For example, its utility was demonstrated in the synthesis of a cyclic cholecystokinin analog and various types of lysine cores suitable for the synthesis of antigenic peptides or template-assembled synthetic proteins (Aletras et al., 2009).
Synthesis of Reactive Peptide Crosslinkers : Fmoc-Lys(Mtt)-OH plays a role in the synthesis of reactive peptide crosslinkers, which are crucial for tissue engineering applications. Its selective deprotection capabilities allow for the introduction of reactive groups in the fabrication of biomimetic scaffolds (He & Jabbari, 2006).
Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates : It has been utilized in the design and assembly of targeting ligands, peptidic spacers, and fluorescent tags for applications in cancer theranostics. This includes creating conjugates targeting specific cancer types and enabling fluorescent-guided imaging (Sengupta et al., 2018).
Supramolecular Gels in Biomedicine : Its application extends to the field of biomedical materials, particularly in the formation of supramolecular hydrogels. These gels are used for their biocompatible and biodegradable properties, and the research explored its incorporation into gels for enhanced antimicrobial activity (Croitoriu et al., 2021).
Antimicrobial Peptide Synthesis : Fmoc-Lys(Mtt)-OH is involved in the synthesis of peptides with antimicrobial activity, contributing to the development of new therapeutic agents (Liakopoulou-Kyriakides et al., 1997).
Synthesis of Fluorescein-Labelled Peptides : Its stability and reactivity make it suitable for the synthesis of fluorescein-labelled peptides, which are important in various biological evaluations (Katayama et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNAIDIXCOZAJ-LHEWISCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449905 | |
Record name | Fmoc-Lys(Mtt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Mtt)-OH | |
CAS RN |
167393-62-6 | |
Record name | Fmoc-Lys(Mtt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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